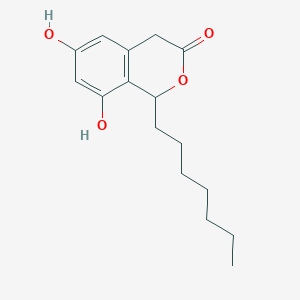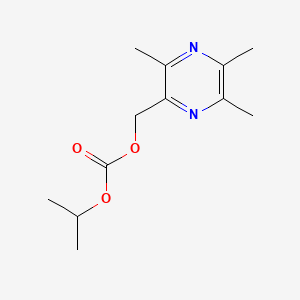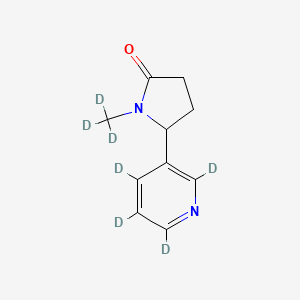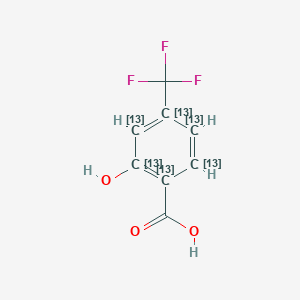
CC-885-CH2-Peg1-NH-CH3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CC-885-CH2-Peg1-NH-CH3 is a novel degrader compound used in the synthesis of antibody neoDegrader conjugates (AnDC). This compound is known for its ability to selectively degrade target proteins, making it a valuable tool in scientific research and drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CC-885-CH2-Peg1-NH-CH3 involves multiple steps, including the formation of the core structure and the attachment of functional groups. The key steps include:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.
Attachment of functional groups: Various functional groups are attached to the core structure through reactions such as nucleophilic substitution and amide bond formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
CC-885-CH2-Peg1-NH-CH3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: Nucleophilic substitution reactions are commonly used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Wissenschaftliche Forschungsanwendungen
CC-885-CH2-Peg1-NH-CH3 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of protein degradation and cellular processes.
Medicine: Investigated for its potential in drug development, particularly in targeting specific proteins for degradation.
Industry: Utilized in the production of antibody-drug conjugates and other therapeutic agents
Wirkmechanismus
CC-885-CH2-Peg1-NH-CH3 exerts its effects by selectively degrading target proteins through the ubiquitin-proteasome pathway. The compound binds to specific proteins and tags them for degradation by the proteasome. This process involves the recruitment of E3 ligases, which facilitate the ubiquitination of the target proteins, leading to their degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CC-885: A related compound with similar degrader properties.
Thalidomide derivatives: Compounds that also target the ubiquitin-proteasome pathway.
Lenalidomide and Pomalidomide: Immunomodulatory drugs with protein degradation capabilities.
Uniqueness
CC-885-CH2-Peg1-NH-CH3 is unique due to its specific structure, which allows for the selective degradation of target proteins. Its ability to be used in the synthesis of antibody neoDegrader conjugates (AnDC) sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C26H30ClN5O5 |
|---|---|
Molekulargewicht |
528.0 g/mol |
IUPAC-Name |
1-[3-chloro-4-[2-[2-(methylamino)ethoxy]ethyl]phenyl]-3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]urea |
InChI |
InChI=1S/C26H30ClN5O5/c1-28-9-11-37-10-8-17-3-4-19(13-21(17)27)30-26(36)29-14-16-2-5-20-18(12-16)15-32(25(20)35)22-6-7-23(33)31-24(22)34/h2-5,12-13,22,28H,6-11,14-15H2,1H3,(H2,29,30,36)(H,31,33,34) |
InChI-Schlüssel |
CHFAZLBAAPOQTD-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCOCCC1=C(C=C(C=C1)NC(=O)NCC2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;[(3R,5R,7R,10S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12412716.png)
![methyl (6R,9aS)-11-bromo-2-(4-cyanoanilino)-6,9a-dimethyl-4,5,5a,7,8,9-hexahydro-3H-naphtho[2,1-e]benzimidazole-6-carboxylate](/img/structure/B12412718.png)


![2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B12412754.png)








